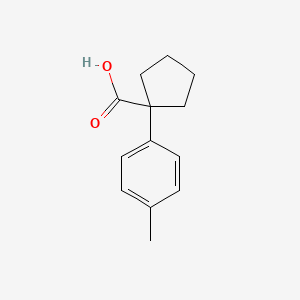

1-(4-Methylphenyl)cyclopentanecarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 154615. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-methylphenyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-10-4-6-11(7-5-10)13(12(14)15)8-2-3-9-13/h4-7H,2-3,8-9H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKDWTRWSHHGVII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CCCC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101001527 | |

| Record name | 1-(4-Methylphenyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101001527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80789-75-9 | |

| Record name | 1-(4-Methylphenyl)cyclopentanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80789-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Methylphenyl)cyclopentanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080789759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 80789-75-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154615 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Methylphenyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101001527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-methylphenyl)cyclopentanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.302 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(4-Methylphenyl)cyclopentanecarboxylic acid chemical properties

An In-Depth Technical Guide to the Chemical Properties of 1-(4-Methylphenyl)cyclopentanecarboxylic Acid

Authored by a Senior Application Scientist

Foreword: This document provides a comprehensive technical overview of this compound, a molecule of interest in synthetic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this guide moves beyond a simple recitation of facts. It delves into the causality behind its chemical characteristics, provides validated experimental protocols, and contextualizes its properties within the broader landscape of chemical research.

Molecular Identity and Physicochemical Profile

This compound is a carbocyclic compound featuring a cyclopentane ring substituted with both a carboxylic acid group and a p-tolyl (4-methylphenyl) group at the same carbon atom. This quaternary substitution pattern imparts specific steric and electronic properties that influence its reactivity and physical behavior.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 1-(4-methylphenyl)cyclopentane-1-carboxylic acid | [1][2] |

| CAS Number | 80789-75-9 | [1][2] |

| Molecular Formula | C₁₃H₁₆O₂ | [1][2] |

| Molecular Weight | 204.26 g/mol | [1][2] |

| SMILES | CC1=CC=C(C=C1)C2(CCCC2)C(=O)O | [1][2] |

| InChIKey | YKDWTRWSHHGVII-UHFFFAOYSA-N |[1] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| XLogP3-AA | 3.2 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Topological Polar Surface Area | 37.3 Ų | [3] |

| pKa (Predicted) | ~4.5 | N/A |

Note: The pKa is an estimated value based on the general acidity of carboxylic acids and the electronic influence of the aromatic ring. Experimental determination is recommended for precise applications.

Synthesis and Purification: A Mechanistic Approach

The synthesis of tertiary carboxylic acids like this compound often leverages the formation of a carbon-carbon bond at a quaternary center. The most direct and reliable method is the carboxylation of a Grignard reagent.

Recommended Synthetic Pathway: Grignard Carboxylation

This pathway is chosen for its high efficiency and the ready availability of starting materials. It involves the creation of a nucleophilic organomagnesium compound which then attacks the electrophilic carbon of carbon dioxide.[4]

Detailed Experimental Protocol: Synthesis

This protocol is designed as a self-validating system, with checks and rationales provided at each critical step.

Materials:

-

1-(4-Methylphenyl)cyclopentan-1-ol

-

Thionyl chloride (SOCl₂) or concentrated HCl

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Dry Ice (solid CO₂)

-

1M Hydrochloric Acid (HCl)

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Preparation of the Alkyl Halide (Intermediate 1):

-

To a solution of 1-(4-methylphenyl)cyclopentan-1-ol in a suitable solvent (e.g., dichloromethane), add thionyl chloride dropwise at 0°C.

-

Causality: The tertiary alcohol is readily converted to the corresponding alkyl chloride. Using SOCl₂ is advantageous as the byproducts (SO₂ and HCl) are gaseous, simplifying purification.[5]

-

Stir for 2-3 hours, monitor by TLC, and then quench carefully with ice water. Extract the product with diethyl ether, wash with brine, dry over MgSO₄, and concentrate in vacuo.

-

-

Formation of the Grignard Reagent:

-

Assemble a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet.

-

Add magnesium turnings and a small crystal of iodine (as an initiator).

-

Add a solution of the 1-chloro-1-(4-methylphenyl)cyclopentane in anhydrous THF dropwise to the magnesium.

-

Causality: The reaction is exothermic. A gentle reflux should be maintained. The anhydrous conditions are absolutely critical; Grignard reagents are strong bases and will be quenched by any protic source, including water.[4]

-

-

Carboxylation:

-

Crush a significant excess of dry ice in a separate, dry beaker.

-

Once the Grignard formation is complete (most of the magnesium is consumed), transfer the Grignard solution via cannula onto the crushed dry ice with vigorous stirring.

-

Causality: Using a large excess of CO₂ minimizes the side reaction where the Grignard reagent attacks the initially formed carboxylate salt. Pouring the reagent onto the CO₂ (inverse addition) is the standard procedure to ensure CO₂ is always in excess.[4]

-

-

Acidic Workup and Isolation:

-

Allow the CO₂ to sublime, then slowly and carefully add 1M HCl with cooling in an ice bath. Continue adding acid until the aqueous phase is acidic (pH ~1-2) and all magnesium salts have dissolved.

-

Causality: The strong acid protonates the magnesium carboxylate salt to yield the desired neutral carboxylic acid, which is typically insoluble in the aqueous phase.[4]

-

Extract the product into diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

-

Purification:

-

Remove the solvent under reduced pressure to yield the crude product.

-

Recrystallize from a suitable solvent system (e.g., hexanes/ethyl acetate) to obtain the pure this compound as a crystalline solid.

-

Validation: Purity should be assessed by melting point determination and confirmed by spectroscopic methods (NMR, IR).

-

Spectroscopic and Analytical Characterization

Confirming the structure and purity of the final compound is paramount. The following spectroscopic data are characteristic of this compound.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show four main regions.

-

Aromatic Region (~7.1-7.3 ppm): Two doublets characteristic of a 1,4-disubstituted (para) benzene ring.

-

Aliphatic Region (~1.6-2.5 ppm): A series of complex multiplets corresponding to the eight protons of the cyclopentane ring. Protons on carbons adjacent to the quaternary center will be further downfield.

-

Methyl Region (~2.3 ppm): A sharp singlet integrating to three protons from the tolyl methyl group.

-

Carboxylic Acid Region (~10-13 ppm): A very broad singlet for the acidic proton, which will readily exchange with D₂O.

-

-

¹³C NMR: Key signals include:

-

Carbonyl Carbon (~180-185 ppm): The characteristic signal for a carboxylic acid carbon.

-

Aromatic Carbons (~125-145 ppm): Four signals for the aromatic ring carbons.

-

Quaternary Carbon (~55-60 ppm): The sp³ carbon attached to both the aromatic ring and the carboxyl group.

-

Aliphatic Carbons (~25-40 ppm): Two or three signals for the cyclopentane methylene carbons.

-

Methyl Carbon (~21 ppm): The signal for the tolyl methyl carbon.

-

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence of the carboxylic acid functional group.[1]

-

O-H Stretch: A very broad absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.

-

C=O Stretch: An intense, sharp absorption band around 1700 cm⁻¹, corresponding to the carbonyl stretch.

-

C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry would be expected to show a molecular ion peak (M⁺) at m/z = 204. Key fragmentation patterns would likely involve the loss of the carboxyl group (-COOH, 45 Da) and fragmentation of the cyclopentane ring.

Reactivity and Potential Applications

The chemical reactivity of this compound is dominated by its carboxylic acid moiety. It can undergo standard transformations such as:

-

Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) to form the corresponding ester.

-

Amide Formation: Conversion to an acid chloride (using SOCl₂ or oxalyl chloride) followed by reaction with an amine to yield an amide.[5]

-

Reduction: Reduction to the corresponding primary alcohol, 1-(4-methylphenyl)cyclopentylmethanol, using strong reducing agents like LiAlH₄.

From a drug development perspective, the cyclopentanecarboxylic acid scaffold is of significant interest. Related structures have been investigated for a range of biological activities, suggesting that this compound could serve as a valuable building block or lead compound. For instance, various cyclopentane carboxylic acid derivatives have been explored as potent and selective inhibitors of the NaV1.7 sodium channel for pain management and as leukotriene B4 antagonists for treating inflammatory conditions like arthritis.[6][7] The presence of the p-tolyl group can influence pharmacokinetic properties such as metabolic stability and receptor binding affinity.[8]

References

- 1. This compound | C13H16O2 | CID 98622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(4-METHYLPHENYL)CYCLOPENTANE-1-CARBOXYLIC ACID | CAS 80789-75-9 [matrix-fine-chemicals.com]

- 3. chemscene.com [chemscene.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. (+)-1-(3S,4R)-[3-(4-phenylbenzyl)-4-hydroxychroman-7-yl]cyclopentane carboxylic acid, a highly potent, selective leukotriene B4 antagonist with oral activity in the murine collagen-induced arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Synthesis of 1-(p-tolyl)cyclopentane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of a primary synthesis route for 1-(p-tolyl)cyclopentane-1-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. The synthesis proceeds through a two-step process commencing with a Grignard reaction to form a key intermediate, 1-(p-tolyl)cyclopentan-1-ol, which is subsequently converted to the nitrile derivative, 1-(p-tolyl)cyclopentane-1-carbonitrile. The final step involves the robust hydrolysis of the nitrile to yield the desired carboxylic acid. This document furnishes detailed experimental protocols, mechanistic insights, and a comparative analysis of reaction parameters, designed to equip researchers with the necessary knowledge for successful and efficient synthesis.

Introduction: Significance and Synthetic Strategy

1-(p-tolyl)cyclopentane-1-carboxylic acid and its derivatives are emerging as important scaffolds in the development of novel therapeutics and functional materials. The strategic incorporation of the p-tolyl group onto a cyclopentane ring functionalized with a carboxylic acid offers a unique combination of lipophilicity, aromaticity, and a key acidic functional group for further molecular elaboration. A logical and efficient synthetic approach to this target molecule involves a convergent strategy, beginning with the construction of the carbon skeleton via a Grignar reaction, followed by functional group manipulation to install the carboxylic acid moiety.

The chosen synthetic pathway, detailed herein, is summarized by the following overarching transformation:

An In-depth Technical Guide to 1-(4-Methylphenyl)cyclopentanecarboxylic Acid (CAS: 80789-75-9)

A Keystone Moiety for Advanced Research in Medicinal Chemistry and Materials Science

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-(4-methylphenyl)cyclopentanecarboxylic acid, a versatile carbocyclic aromatic compound. The document is structured to serve researchers, scientists, and drug development professionals by detailing the compound's physicochemical properties, outlining a robust synthesis protocol, providing a thorough spectroscopic characterization, and exploring its potential applications, particularly in the realm of medicinal chemistry as a scaffold for novel therapeutics. The guide emphasizes the practical application of this molecule, supported by detailed experimental procedures and data interpretation, to facilitate its use in innovative research endeavors.

Introduction: The Scientific Merit of this compound

This compound, with the CAS number 80789-75-9, is a unique molecule that merges the rigidity of a cyclopentane ring with the electronic and steric properties of a para-substituted toluene moiety. This structural amalgamation makes it an intriguing building block in organic synthesis. The cyclopentane scaffold imparts a defined three-dimensional geometry, which is a desirable trait in the design of molecules intended to interact with specific biological targets. The tolyl group offers a site for further functionalization and its lipophilic nature can significantly influence the pharmacokinetic properties of derivative compounds.

While the direct biological applications of this compound are not extensively documented, its structural analogues have shown promise in various therapeutic areas. Notably, derivatives of 1-phenylcyclopentanecarboxylic acid have been investigated as ligands for the sigma-1 receptor, a unique intracellular chaperone protein implicated in a variety of neurological disorders.[1] This suggests that the title compound could serve as a valuable starting point for the development of novel modulators of this important biological target. Furthermore, the carboxylic acid functionality provides a convenient handle for amide bond formation, esterification, and other transformations, enabling its incorporation into a diverse array of larger molecular architectures.

This guide aims to provide a detailed technical resource for researchers, enabling them to synthesize, characterize, and utilize this compound in their scientific pursuits.

Physicochemical and Structural Characteristics

A thorough understanding of the fundamental properties of a compound is paramount for its effective application in research. The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 80789-75-9 | [2] |

| Molecular Formula | C₁₃H₁₆O₂ | [3] |

| Molecular Weight | 204.26 g/mol | [3] |

| Melting Point | 181-184 °C | N/A |

| Boiling Point | 355.7 °C at 760 mmHg (Predicted) | N/A |

| Flash Point | 165.6 °C (Predicted) | N/A |

| Appearance | Off-white to pale yellow solid | N/A |

| Solubility | Soluble in methanol, ethanol, DMSO, and other common organic solvents. Insoluble in water. | N/A |

| SMILES | CC1=CC=C(C=C1)C2(CCCC2)C(=O)O | [2] |

| InChIKey | YKDWTRWSHHGVII-UHFFFAOYSA-N | [2] |

Synthesis of this compound: A Detailed Protocol

The synthesis of 1-arylcycloalkanecarboxylic acids can be achieved through various synthetic strategies. A robust and scalable approach involves the phase-transfer-catalyzed alkylation of a substituted phenylacetonitrile followed by hydrolysis. This method is advantageous due to its relatively mild reaction conditions and the use of readily available starting materials.

Reaction Scheme

Caption: Synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-(p-Tolyl)cyclopentanecarbonitrile

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add p-tolylacetonitrile (13.1 g, 0.1 mol) and tetrabutylammonium bromide (TBAB, 1.61 g, 0.005 mol).

-

Addition of Base: Begin stirring the mixture and add 50% aqueous sodium hydroxide solution (40 mL) dropwise over 15 minutes. The reaction mixture will become viscous and may require efficient stirring.

-

Alkylation: Add 1,4-dibromobutane (21.6 g, 0.1 mol) dropwise over 30 minutes. An exothermic reaction will be observed.

-

Reaction Completion: After the addition is complete, heat the reaction mixture to 70-80 °C and maintain this temperature with vigorous stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) (Eluent: Hexane/Ethyl Acetate = 9:1).

-

Work-up: Cool the reaction mixture to room temperature and add water (100 mL). Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-(p-tolyl)cyclopentanecarbonitrile as an oil.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure nitrile.

Step 2: Hydrolysis to this compound

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, add the 1-(p-tolyl)cyclopentanecarbonitrile (18.5 g, 0.1 mol) obtained from the previous step.

-

Hydrolysis: Add a mixture of concentrated sulfuric acid (50 mL) and water (50 mL) cautiously to the nitrile.

-

Reaction Completion: Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain for 8-12 hours. The progress of the hydrolysis can be monitored by TLC.

-

Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice (200 g). A solid precipitate will form.

-

Isolation: Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral to pH paper.

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or toluene, to afford pure this compound as a crystalline solid.

Spectroscopic Characterization and Analysis

Unambiguous structural elucidation is critical for the validation of a synthesized compound. The following section details the expected spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

12.0-10.0 (br s, 1H): This very broad singlet is characteristic of the acidic proton of the carboxylic acid group. Its broadness is due to hydrogen bonding and exchange.

-

7.28 (d, J = 8.0 Hz, 2H): These two protons correspond to the aromatic protons ortho to the cyclopentyl group on the tolyl ring. They appear as a doublet due to coupling with the meta protons.

-

7.15 (d, J = 8.0 Hz, 2H): These are the aromatic protons meta to the cyclopentyl group, appearing as a doublet from coupling to the ortho protons.

-

2.50-2.40 (m, 2H): These are the two methylene protons of the cyclopentane ring adjacent to the quaternary carbon and deshielded by the aromatic ring.

-

2.34 (s, 3H): This sharp singlet corresponds to the three protons of the methyl group on the tolyl ring.

-

1.95-1.80 (m, 6H): This multiplet arises from the remaining six protons of the cyclopentane ring. The overlapping signals are due to the complex spin-spin coupling in the five-membered ring.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR (100 MHz, CDCl₃) δ (ppm):

-

184.5: Quaternary carbon of the carboxylic acid group (C=O).

-

142.1: Quaternary aromatic carbon attached to the cyclopentyl ring.

-

136.8: Quaternary aromatic carbon bearing the methyl group.

-

129.2 (2C): Aromatic CH carbons meta to the cyclopentyl group.

-

126.5 (2C): Aromatic CH carbons ortho to the cyclopentyl group.

-

55.4: Quaternary carbon of the cyclopentane ring.

-

37.2 (2C): Methylene carbons of the cyclopentane ring.

-

24.1 (2C): Methylene carbons of the cyclopentane ring.

-

21.0: Methyl carbon of the tolyl group.

-

Infrared (IR) Spectroscopy

-

IR (KBr, cm⁻¹):

-

3300-2500 (broad): O-H stretching of the carboxylic acid, showing a very broad absorption due to hydrogen bonding.

-

2950, 2870: C-H stretching of the aliphatic cyclopentyl and methyl groups.

-

1705 (strong): C=O stretching of the carboxylic acid dimer.

-

1610, 1515: C=C stretching vibrations of the aromatic ring.

-

1410, 1290: In-plane O-H bending and C-O stretching, characteristic of carboxylic acids.

-

920 (broad): Out-of-plane O-H bend of the carboxylic acid dimer.

-

Mass Spectrometry (MS)

-

EI-MS (70 eV) m/z (% relative intensity):

-

204 [M]⁺ (30): Molecular ion peak.

-

159 [M - COOH]⁺ (100): Base peak, corresponding to the loss of the carboxylic acid group, forming a stable benzylic-type carbocation.

-

144 [159 - CH₃]⁺ (45): Loss of a methyl radical from the base peak.

-

119 [M - C₅H₈O₂]⁺ (60): Fragmentation of the cyclopentane ring.

-

91 [C₇H₇]⁺ (55): Tropylium ion, a common fragment for toluene derivatives.

-

Potential Applications in Research and Drug Discovery

The structural features of this compound make it a compelling scaffold for the development of novel bioactive molecules.

Sigma-1 Receptor Ligand Development

The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is involved in cellular stress responses and calcium signaling.[4] Ligands that modulate the sigma-1 receptor have therapeutic potential for a range of central nervous system disorders, including neurodegenerative diseases, psychiatric disorders, and pain.[1] The 1-phenylcycloalkanecarboxylic acid motif is a known pharmacophore for sigma-1 receptor ligands. Therefore, this compound and its derivatives are prime candidates for investigation as novel sigma-1 receptor modulators.

Caption: Putative binding interactions with the Sigma-1 receptor.

A Versatile Synthetic Intermediate

The carboxylic acid group of the title compound serves as a versatile functional handle for a wide range of chemical transformations. This allows for its incorporation into more complex molecular frameworks, making it a valuable building block in multi-step organic syntheses.

Caption: Synthetic utility of the core molecule.

Experimental Workflow for Biological Evaluation

To assess the potential of this compound and its derivatives as sigma-1 receptor ligands, a competitive radioligand binding assay can be employed.

Sigma-1 Receptor Binding Assay Protocol

This protocol is adapted from established methods for characterizing sigma-1 receptor ligands.[5]

-

Membrane Preparation: Prepare a membrane fraction from a tissue known to have high expression of sigma-1 receptors, such as guinea pig liver, or from cells overexpressing the human sigma-1 receptor.

-

Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Radioligand: Use a high-affinity, selective sigma-1 receptor radioligand, such as --INVALID-LINK---pentazocine.

-

Competitive Binding:

-

In a 96-well plate, add a fixed concentration of the radioligand to each well.

-

Add increasing concentrations of the test compound (this compound or its derivatives).

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate the plate at a specified temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 120 minutes).

-

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with a suitable scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Determine the non-specific binding in the presence of a high concentration of a known sigma-1 receptor ligand (e.g., haloperidol).

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Conclusion

This compound is a compound of significant interest due to its unique structural characteristics and its potential as a versatile building block in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its properties, a detailed synthesis protocol, and a thorough analysis of its expected spectroscopic data. The exploration of its potential applications, particularly as a scaffold for sigma-1 receptor ligands, highlights its promise for future research. The detailed experimental workflow for biological evaluation provides a practical starting point for investigators seeking to explore the therapeutic potential of this and related molecules. It is our hope that this technical guide will serve as a valuable resource for the scientific community, fostering innovation and accelerating discovery in the ever-evolving landscape of chemical and pharmaceutical research.

References

An In-Depth Technical Guide to the Physical Characteristics of 1-(4-Methylphenyl)cyclopentanecarboxylic Acid

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical characteristics of 1-(4-Methylphenyl)cyclopentanecarboxylic acid (CAS No: 80789-75-9). As a compound of interest in medicinal chemistry and materials science, a thorough understanding of its physical properties is paramount for its application in research and development. This document collates available experimental and estimated data for its melting point, boiling point, and spectral properties (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry). Furthermore, it outlines the standard methodologies for the determination of these properties, offering insights into the experimental rationale. Where experimental data is not available, this guide discusses predictive approaches and the underlying principles.

Introduction

This compound, also known as 1-(p-tolyl)cyclopentane-1-carboxylic acid, is a carboxylic acid derivative featuring a cyclopentane ring and a 4-methylphenyl (p-tolyl) group attached to the alpha-carbon. Its molecular structure, combining a rigid cycloalkane, an aromatic ring, and a polar carboxylic acid functional group, imparts a unique combination of properties that are of interest in the design of novel bioactive molecules and functional materials.

The presence of the carboxylic acid group allows for salt formation and hydrogen bonding, influencing its solubility and potential for interactions with biological targets. The lipophilic character is contributed by the cyclopentyl and tolyl moieties, impacting its membrane permeability and pharmacokinetic profile. A detailed understanding of its physical characteristics is therefore essential for formulation development, quality control, and structure-activity relationship (SAR) studies.

General Information

| Identifier | Value | Source |

| IUPAC Name | 1-(4-methylphenyl)cyclopentane-1-carboxylic acid | --INVALID-LINK--[1] |

| CAS Number | 80789-75-9 | --INVALID-LINK--[2], --INVALID-LINK--[3] |

| Molecular Formula | C₁₃H₁₆O₂ | --INVALID-LINK--[4], --INVALID-LINK--[3] |

| Molecular Weight | 204.26 g/mol | --INVALID-LINK--[4], --INVALID-LINK--[3] |

| Canonical SMILES | CC1=CC=C(C=C1)C2(CCCC2)C(=O)O | --INVALID-LINK--[2] |

| InChI Key | YKDWTRWSHHGVII-UHFFFAOYSA-N | --INVALID-LINK--[2] |

Physicochemical Properties

Melting Point

The melting point is a critical parameter for the identification and purity assessment of a solid compound. For this compound, a consistent melting point range has been reported by chemical suppliers.

| Property | Value | Source |

| Melting Point | 181-184 °C | --INVALID-LINK--[2], --INVALID-LINK--[3] |

The determination of the melting point of a crystalline solid such as this compound is typically performed using a capillary melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline compound is finely powdered and packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise measurement (1-2 °C per minute) as the expected melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal melts are recorded as the melting point range.

Causality of Experimental Choices: A slow heating rate near the melting point is crucial to ensure thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate measurement. A wide melting range can indicate the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to the liquid phase.

Boiling Point

The boiling point of this compound is estimated to be quite high, which is expected for a molecule of its molecular weight and polarity.

| Property | Value | Source |

| Boiling Point (estimated) | 355.7 °C at 760 mmHg | --INVALID-LINK--[2] |

| Boiling Point (rough estimate) | 302.76 °C | --INVALID-LINK--[3] |

It is important to note that these values are estimates and have not been experimentally verified in peer-reviewed literature.

Solubility and pKa

-

Solubility: The presence of the polar carboxylic acid group suggests some solubility in polar solvents like water, especially under basic conditions where the carboxylate salt can form. Conversely, the nonpolar cyclopentane and tolyl groups indicate good solubility in organic solvents such as ethers, and chlorinated solvents.

-

pKa: As a carboxylic acid, it is expected to be a weak acid. The pKa value is influenced by the electronic effects of the substituents. The electron-donating methyl group on the phenyl ring may slightly increase the pKa compared to an unsubstituted phenyl ring.

Potentiometric titration is a robust method for the simultaneous determination of the acid dissociation constant (pKa) and the intrinsic aqueous solubility of ionizable compounds.

Methodology:

-

Solution Preparation: A known concentration of this compound is prepared in a co-solvent (e.g., methanol) and then diluted in water to create a saturated or near-saturated solution.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH electrode.

-

Data Analysis: The pKa is determined from the pH at the half-equivalence point of the titration curve. The intrinsic solubility can be calculated from the deviation of the titration curve of a saturated solution from that of an unsaturated solution.

Self-Validating System: The accuracy of the potentiometric titration relies on the precise calibration of the pH meter with standard buffers and the accurate determination of the titrant concentration. Performing the titration at different concentrations of the analyte can validate the determined pKa value.

Caption: Workflow for pKa determination via potentiometric titration.

Spectroscopic Data

Spectroscopic analysis is indispensable for the structural elucidation and identification of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

While an experimental spectrum is not available, the expected chemical shifts for the protons in this compound can be predicted based on its structure:

-

-COOH: A broad singlet is expected in the downfield region, typically around 10-13 ppm.

-

Aromatic protons (tolyl group): Two doublets in the aromatic region (approximately 7.0-7.5 ppm), characteristic of a para-substituted benzene ring.

-

Cyclopentane protons: A series of multiplets in the upfield region (around 1.5-2.5 ppm).

-

-CH₃ (tolyl group): A singlet at approximately 2.3 ppm.

PubChem indicates the availability of a ¹³C NMR spectrum.[2] The expected chemical shifts are:

-

-COOH (carboxyl carbon): In the range of 170-185 ppm.

-

Aromatic carbons: Between 125-150 ppm.

-

Cyclopentane carbons: In the aliphatic region, typically 20-60 ppm.

-

-CH₃ (methyl carbon): Around 20-25 ppm.

References

An In-Depth Technical Guide on the Molecular Structure of 1-(p-tolyl)cyclopentane-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 1-(p-tolyl)cyclopentane-1-carboxylic acid, a compound of interest in medicinal chemistry. This document delves into the synthesis, spectroscopic characterization, and three-dimensional conformation of the molecule. By integrating experimental data with theoretical insights, this guide aims to furnish researchers, scientists, and drug development professionals with a thorough understanding of this compound's structural features, which are critical for its potential applications in the design of novel therapeutic agents.

Introduction: The Significance of Aryl-Cyclopentane Scaffolds

Cyclopentane rings are prevalent structural motifs in a vast array of biologically active molecules, including prostaglandins and steroids. Their conformational flexibility allows them to serve as versatile scaffolds in drug design, enabling precise spatial orientation of functional groups to interact with biological targets. The introduction of an aryl substituent, such as the p-tolyl group in 1-(p-tolyl)cyclopentane-1-carboxylic acid, imparts a degree of rigidity and lipophilicity, which can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.

Derivatives of cyclopentane carboxylic acid have garnered attention for their potential as inhibitors of the voltage-gated sodium channel NaV1.7, a key target in pain therapeutics.[1] Furthermore, the cyclopentane moiety has been explored as a bioisostere for other functional groups, offering a strategy to modulate the physicochemical properties and biological activity of drug candidates. A comprehensive understanding of the molecular structure of 1-(p-tolyl)cyclopentane-1-carboxylic acid is therefore paramount for unlocking its full potential in drug discovery and development.

Synthesis and Spectroscopic Characterization

The synthesis of 1-(p-tolyl)cyclopentane-1-carboxylic acid is typically achieved through a two-step process, commencing with the formation of the corresponding nitrile precursor, followed by hydrolysis.

Synthesis of 1-(p-tolyl)cyclopentane-1-carbonitrile

The key intermediate, 1-(p-tolyl)cyclopentane-1-carbonitrile, can be synthesized via the alkylation of p-tolylacetonitrile with 1,4-dibromobutane. This reaction proceeds through a nucleophilic substitution mechanism where the carbanion generated from p-tolylacetonitrile attacks the electrophilic carbon of 1,4-dibromobutane, leading to cyclization.

Experimental Protocol: Synthesis of 1-(p-tolyl)cyclopentane-1-carbonitrile

-

Step 1: Deprotonation. To a stirred solution of p-tolylacetonitrile in a suitable aprotic solvent such as dimethyl sulfoxide (DMSO), a strong base like sodium hydroxide is added to generate the corresponding carbanion.

-

Step 2: Cyclization. 1,4-dibromobutane is then added to the reaction mixture. The carbanion undergoes an intramolecular cyclization to form 1-(p-tolyl)cyclopentane-1-carbonitrile.[2]

-

Step 3: Work-up and Purification. The reaction mixture is quenched with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Caption: Synthesis of the nitrile precursor.

Hydrolysis to 1-(p-tolyl)cyclopentane-1-carboxylic acid

The final step involves the hydrolysis of the nitrile group to a carboxylic acid. This transformation can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is a common method for this conversion.

Experimental Protocol: Hydrolysis of 1-(p-tolyl)cyclopentane-1-carbonitrile

-

Step 1: Reaction Setup. 1-(p-tolyl)cyclopentane-1-carbonitrile is heated under reflux with a strong acid, such as concentrated hydrochloric acid or sulfuric acid, in an aqueous solution.[2]

-

Step 2: Reaction Monitoring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Step 3: Isolation and Purification. Upon completion, the reaction mixture is cooled, and the product, 1-(p-tolyl)cyclopentane-1-carboxylic acid, often precipitates out of the solution. The solid product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system.

Caption: Hydrolysis of the nitrile to the carboxylic acid.

Spectroscopic Data

The molecular structure of 1-(p-tolyl)cyclopentane-1-carboxylic acid is confirmed through a combination of spectroscopic techniques.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₆O₂ | [3] |

| Molecular Weight | 204.26 g/mol | [3] |

| Melting Point | 181-184 °C | [3] |

| CAS Number | 80789-75-9 | [3] |

Table 1: Physicochemical Properties of 1-(p-tolyl)cyclopentane-1-carboxylic acid.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the p-tolyl group, typically in the range of 7.0-7.5 ppm. A singlet corresponding to the methyl group protons will appear around 2.3 ppm. The protons of the cyclopentane ring will exhibit complex multiplets in the aliphatic region, generally between 1.5 and 2.5 ppm. The acidic proton of the carboxylic acid group will be observed as a broad singlet at a downfield chemical shift, usually above 10 ppm.[4]

-

¹³C NMR: The ¹³C NMR spectrum will display a signal for the carbonyl carbon of the carboxylic acid in the range of 170-185 ppm.[5] The aromatic carbons will resonate between 120 and 150 ppm. The quaternary carbon of the cyclopentane ring attached to the aryl group will appear around 40-50 ppm, while the other cyclopentane carbons and the methyl carbon will be observed at higher field strengths.[5]

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present. A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer.[6] A strong, sharp absorption corresponding to the C=O stretching of the carbonyl group will be present around 1700 cm⁻¹.[6] Characteristic peaks for C-H stretching of the aromatic and aliphatic moieties will also be observed.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at an m/z corresponding to the molecular weight of the compound (204.26). Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of a carboxyl group (M-45).[7] The fragmentation of the tolyl and cyclopentane moieties will also contribute to the overall fragmentation pattern.

Molecular Structure and Conformation

While a definitive crystal structure for 1-(p-tolyl)cyclopentane-1-carboxylic acid is not publicly available, valuable insights into its three-dimensional arrangement can be inferred from the known structures of related aryl-cyclopentane carboxylic acids and from theoretical modeling.

The cyclopentane ring is not planar and adopts a puckered conformation to relieve ring strain. The two most common conformations are the "envelope" and "twist" forms. The presence of two bulky substituents at the C1 position, the p-tolyl group and the carboxylic acid, will significantly influence the preferred conformation of the cyclopentane ring.

X-ray crystallographic studies on similar α-aryl cyclopentane carboxylic acids have shown that the aryl group is typically positioned cis to the carboxylic acid directing group.[8] It is highly probable that 1-(p-tolyl)cyclopentane-1-carboxylic acid adopts a similar conformation. In the solid state, it is expected that the carboxylic acid groups will form intermolecular hydrogen bonds, leading to the formation of dimeric structures.

Potential Applications in Drug Discovery

The structural features of 1-(p-tolyl)cyclopentane-1-carboxylic acid make it an intriguing candidate for further investigation in drug discovery.

-

Scaffold for Novel Therapeutics: The rigid, three-dimensional arrangement of the aryl and carboxylic acid functional groups provides a well-defined pharmacophore that can be further elaborated to target specific biological receptors or enzymes.

-

Modulation of Physicochemical Properties: The p-tolyl group contributes to the lipophilicity of the molecule, which can be crucial for membrane permeability and oral bioavailability. The carboxylic acid group provides a handle for salt formation, which can be used to optimize solubility and other pharmaceutical properties.

-

Potential as a Bioisostere: As demonstrated with other cyclopentane derivatives, the cyclopentane carboxylic acid moiety can serve as a bioisostere for other acidic functional groups, offering a strategy to fine-tune the acidity and pharmacokinetic profile of a lead compound.[9]

Conclusion and Future Directions

1-(p-tolyl)cyclopentane-1-carboxylic acid is a molecule with significant potential in the field of medicinal chemistry. This technical guide has provided a comprehensive overview of its synthesis, spectroscopic characterization, and key structural features. While a definitive crystal structure remains to be determined, the available data provides a solid foundation for understanding its molecular architecture.

Future research should focus on obtaining a high-resolution crystal structure to precisely define its bond lengths, bond angles, and solid-state conformation. Furthermore, a thorough biological evaluation of this compound and its derivatives is warranted to explore its potential as a modulator of various biological targets, particularly in the context of pain and inflammation. The insights gained from such studies will be invaluable for the rational design of novel therapeutic agents based on the aryl-cyclopentane scaffold.

References

- 1. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclopentane synthesis [organic-chemistry.org]

- 3. 1-(4-METHYLPHENYL)CYCLOPENTANE-1-CARBOXYLIC ACID | CAS 80789-75-9 [matrix-fine-chemicals.com]

- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 5. myneni.princeton.edu [myneni.princeton.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Transannular C–H Functionalization of Cycloalkane Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemguide.co.uk [chemguide.co.uk]

An In-Depth Technical Guide to the Solubility Profile of 1-(4-Methylphenyl)cyclopentanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands as a cornerstone, profoundly influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility profile of 1-(4-Methylphenyl)cyclopentanecarboxylic acid, a compound of interest in medicinal chemistry. In the absence of extensive experimental data in publicly accessible literature, this document leverages established predictive models and foundational scientific principles to construct a robust solubility profile. Furthermore, it details the standard experimental methodologies that would be employed to empirically determine these crucial parameters, offering a roadmap for researchers in the field.

Physicochemical Properties of this compound

A thorough understanding of a compound's intrinsic properties is the first step in characterizing its solubility. This compound possesses a unique structural architecture, combining a lipophilic p-tolyl group and a cyclopentane ring with a polar carboxylic acid moiety.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆O₂ | [1] |

| Molecular Weight | 204.26 g/mol | [1] |

| Melting Point | 181-184 °C | N/A |

| Predicted Aqueous Solubility (Intrinsic) | Low | Inferred from structure |

| Predicted pKa | ~4.5 | Inferred from chemical class |

| Predicted LogP | ~3.5 | Inferred from structure |

Note: Predicted values are based on computational models and the properties of structurally similar compounds. Experimental verification is recommended.

Predicted Solubility Profile

The interplay of the functional groups in this compound dictates its behavior in various solvent systems.

Aqueous Solubility

The presence of the carboxylic acid group, which can ionize, suggests that the aqueous solubility of this compound will be highly dependent on the pH of the medium.

-

Intrinsic Solubility (S₀): The intrinsic solubility, which is the solubility of the un-ionized form of the acid, is predicted to be low. The significant hydrocarbon content from the p-tolyl and cyclopentane rings contributes to the molecule's hydrophobicity, limiting its interaction with water molecules.

-

pH-Dependent Solubility: As a carboxylic acid, the compound's solubility in water is expected to increase significantly at pH values above its pKa. In this pH range, the carboxylic acid group will be deprotonated to form the more soluble carboxylate anion. The relationship between pH, pKa, and solubility for an acidic compound can be described by the Henderson-Hasselbalch equation.

Solubility in Organic Solvents

Given its lipophilic character, this compound is anticipated to exhibit good solubility in a range of common organic solvents. The choice of solvent will depend on the polarity and hydrogen bonding capabilities of the solvent.

| Solvent Class | Predicted Solubility | Rationale |

| Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone) | High | These solvents can effectively solvate both the polar carboxylic acid group and the nonpolar regions of the molecule. |

| Polar Protic Solvents (e.g., Ethanol, Methanol) | Moderate to High | These solvents can act as both hydrogen bond donors and acceptors, facilitating the dissolution of the carboxylic acid. |

| Nonpolar Solvents (e.g., Toluene, Hexane) | Low to Moderate | While the nonpolar regions of the molecule will interact favorably with these solvents, the polar carboxylic acid group will limit overall solubility. |

Key Physicochemical Parameters Influencing Solubility

Acid Dissociation Constant (pKa)

The pKa is a measure of the acidity of a compound. For this compound, the carboxylic acid group is the primary ionizable center. The predicted pKa of approximately 4.5 is typical for a carboxylic acid. This value is critical for predicting the extent of ionization at a given pH and, consequently, the aqueous solubility.

Diagram of Ionization Equilibrium

Caption: Ionization equilibrium of a carboxylic acid.

Octanol-Water Partition Coefficient (LogP)

LogP is a measure of a compound's lipophilicity. A higher LogP value indicates a greater preference for a nonpolar environment (octanol) over a polar one (water). The predicted LogP of ~3.5 for this compound suggests that it is a significantly lipophilic molecule. This high lipophilicity is a key factor contributing to its predicted low aqueous solubility and good solubility in organic solvents.[2]

Experimental Protocols for Solubility Profile Determination

To obtain definitive data on the solubility profile of this compound, the following established experimental methods are recommended.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold-standard for determining thermodynamic solubility.

Workflow for Shake-Flask Solubility Determination

Caption: Standard workflow for the shake-flask solubility assay.

Step-by-Step Protocol:

-

Preparation of Buffers: Prepare a series of buffers at various pH values (e.g., from pH 2 to pH 10) to determine the pH-solubility profile.

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected buffer. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (usually 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, separate the solid and liquid phases by centrifugation at a high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Analysis: The solubility is reported as the mean concentration from at least three replicate experiments.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.

Workflow for Potentiometric pKa Determination

Caption: Workflow for determining pKa via potentiometric titration.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in a known volume of purified water. A co-solvent such as methanol or DMSO may be necessary if the aqueous solubility is very low.

-

Titration Setup: Place the solution in a thermostated vessel and use a calibrated pH meter to monitor the pH.

-

Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH values against the volume of NaOH added. The pKa is determined from the pH at the point where half of the acid has been neutralized (the half-equivalence point). This corresponds to the midpoint of the steepest part of the titration curve.

Conclusion and Future Directions

This technical guide provides a foundational understanding of the solubility profile of this compound based on predictive modeling and established scientific principles. The compound is anticipated to be a lipophilic carboxylic acid with low intrinsic aqueous solubility that increases with pH. It is expected to be soluble in various organic solvents. For drug development purposes, the formulation strategies for this compound would likely focus on enhancing its aqueous solubility, for example, through salt formation or the use of solubility-enhancing excipients. The detailed experimental protocols provided herein offer a clear path for the empirical determination of its solubility and pKa, which are essential for progressing this compound through the drug discovery and development pipeline.

References

An In-Depth Technical Guide to 1-(p-tolyl)cyclopentane-1-carboxylic acid: Discovery and Historical Synthesis

Foreword: This technical guide provides a comprehensive overview of 1-(p-tolyl)cyclopentane-1-carboxylic acid, a notable derivative of cycloalkylaryl carboxylic acids. Addressed to researchers, scientists, and professionals in drug development, this document delves into the historical context of its synthesis, detailed experimental protocols, and the scientific principles underpinning its preparation. By synthesizing technical data with insights into the evolution of its synthetic methodology, this guide serves as an authoritative resource on this compound.

Introduction and Physicochemical Properties

1-(p-tolyl)cyclopentane-1-carboxylic acid, with the CAS Number 80789-75-9, is a solid, beige-greyish powder.[1] It belongs to the class of 1-aryl-1-cycloalkanecarboxylic acids, a group of compounds that has garnered interest in medicinal chemistry. The core structure features a cyclopentane ring and a carboxylic acid group attached to the same carbon, which is also bonded to a p-tolyl (4-methylphenyl) group.

Table 1: Physicochemical Properties of 1-(p-tolyl)cyclopentane-1-carboxylic acid

| Property | Value | Reference |

| Molecular Formula | C13H16O2 | [1] |

| Molecular Weight | 204.26 g/mol | [1] |

| Melting Point | 181-184 °C | [1] |

| Appearance | Beige-greyish powder and granules | [1] |

| CAS Number | 80789-75-9 | [1] |

Historical Context and Discovery of Synthetic Routes

The synthesis of 1-aryl-1-cycloalkanecarboxylic acids has historically been of interest due to the potential biological activities of their derivatives. While the precise first synthesis of 1-(p-tolyl)cyclopentane-1-carboxylic acid is not prominently documented in seminal literature, its preparation falls under a well-established synthetic strategy for this class of compounds. The foundational work on the synthesis of related structures, such as 1-phenylcyclopentane-1-carboxylic acid, paved the way for the preparation of its substituted analogs.

A key and enduring method for the synthesis of these compounds involves a two-step process: the cycloalkylation of an arylacetonitrile followed by the hydrolysis of the resulting nitrile. This approach has been a cornerstone in the preparation of 1-arylcycloalkane-1-carbonitriles, which serve as direct precursors to the desired carboxylic acids. A notable example is a French patent from 1979 (FR2424898A1), which describes the synthesis of 1-phenylcyclopentane carboxylic acid by reacting phenylacetonitrile with a 1,4-dihalobutane in the presence of aqueous sodium hydroxide and dimethyl sulfoxide (DMSO), followed by acidic hydrolysis of the nitrile intermediate.[2] This methodology is directly applicable to the synthesis of the p-tolyl derivative.

A 2019 study by Aghekyan et al. further solidified this synthetic strategy, reporting the synthesis of various 1-arylcyclopentane-1-carboxylic acids through the alkaline hydrolysis of their corresponding nitriles, highlighting the continued relevance of this classic approach in contemporary organic synthesis.[3]

Established Synthetic Methodology: A Detailed Protocol

The most prevalent and reliable method for the laboratory-scale synthesis of 1-(p-tolyl)cyclopentane-1-carboxylic acid is a two-step sequence. The first step involves the formation of a five-membered ring through the alkylation of p-tolylacetonitrile with 1,4-dibromobutane. The second step is the hydrolysis of the resulting nitrile to the carboxylic acid.

Step 1: Synthesis of 1-(p-tolyl)cyclopentane-1-carbonitrile

This step is a classic example of a nucleophilic substitution reaction where the carbanion generated from p-tolylacetonitrile acts as the nucleophile. The use of a strong base is crucial for the deprotonation of the benzylic proton of p-tolylacetonitrile, which is acidic due to the electron-withdrawing effect of the nitrile group and the resonance stabilization of the resulting anion by the aromatic ring. 1,4-dibromobutane serves as the electrophile, and the reaction proceeds via a tandem alkylation to form the cyclopentane ring.

Experimental Protocol:

-

Materials: p-tolylacetonitrile, 1,4-dibromobutane, sodium hydroxide (NaOH), dimethyl sulfoxide (DMSO), water, and appropriate organic solvents for extraction (e.g., diethyl ether or dichloromethane).

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a solution of sodium hydroxide in water is prepared.

-

Dimethyl sulfoxide (DMSO) is added to the aqueous NaOH solution.

-

p-tolylacetonitrile is added to the reaction mixture.

-

1,4-dibromobutane is added dropwise to the stirred mixture.

-

The reaction mixture is heated to a moderate temperature (e.g., 60-80 °C) and stirred for several hours until the reaction is complete (monitoring by thin-layer chromatography is recommended).

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., diethyl ether).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 1-(p-tolyl)cyclopentane-1-carbonitrile.

-

The crude product can be purified by vacuum distillation or column chromatography.

-

Causality Behind Experimental Choices:

-

Choice of Base and Solvent: The use of a strong base like NaOH is essential to generate a sufficient concentration of the nucleophilic carbanion from the relatively weakly acidic p-tolylacetonitrile. DMSO is a polar aprotic solvent that effectively solvates the sodium cation, enhancing the nucleophilicity of the carbanion. The presence of water can facilitate the dissolution of the sodium hydroxide.

-

Tandem Alkylation: The reaction with 1,4-dibromobutane proceeds in two steps. The first alkylation forms an intermediate which then undergoes an intramolecular cyclization to form the cyclopentane ring.

Step 2: Hydrolysis of 1-(p-tolyl)cyclopentane-1-carbonitrile to 1-(p-tolyl)cyclopentane-1-carboxylic acid

The hydrolysis of the nitrile functional group to a carboxylic acid is a robust and widely used transformation in organic synthesis. It can be carried out under either acidic or basic conditions. For the synthesis of 1-(p-tolyl)cyclopentane-1-carboxylic acid, both methods are effective.

Experimental Protocol (Alkaline Hydrolysis):

-

Materials: 1-(p-tolyl)cyclopentane-1-carbonitrile, sodium hydroxide (or potassium hydroxide), ethanol (or another suitable alcohol), water, and hydrochloric acid (for acidification).

-

Procedure:

-

1-(p-tolyl)cyclopentane-1-carbonitrile is dissolved in a mixture of ethanol and an aqueous solution of sodium hydroxide.

-

The mixture is heated at reflux for several hours until the hydrolysis is complete (ammonia gas evolution will cease, and the reaction can be monitored by TLC).

-

The reaction mixture is cooled, and the ethanol is removed under reduced pressure.

-

The remaining aqueous solution is diluted with water and washed with a non-polar organic solvent (e.g., hexane) to remove any unreacted nitrile.

-

The aqueous layer is cooled in an ice bath and carefully acidified with concentrated hydrochloric acid until the pH is acidic (pH ~2).

-

The precipitated 1-(p-tolyl)cyclopentane-1-carboxylic acid is collected by filtration, washed with cold water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., aqueous ethanol or toluene).

-

Causality Behind Experimental Choices:

-

Reaction Conditions: The use of a strong base (NaOH or KOH) and heat is necessary to drive the hydrolysis of the relatively stable nitrile group. The reaction proceeds through the formation of a carboxylate salt.

-

Acidification: The final acidification step is crucial to protonate the carboxylate salt and precipitate the free carboxylic acid, which is typically a solid at room temperature.

Reaction Mechanisms and Workflows

To visually represent the synthetic process, the following diagrams illustrate the reaction mechanism and the experimental workflow.

Caption: Reaction mechanism for the synthesis of 1-(p-tolyl)cyclopentane-1-carboxylic acid.

Caption: Experimental workflow for the synthesis of 1-(p-tolyl)cyclopentane-1-carboxylic acid.

Alternative Synthetic Routes

While the nitrile hydrolysis route is the most common, other methods for the synthesis of cyclopentanecarboxylic acids exist and could potentially be adapted for the preparation of the title compound. One such alternative is the Favorskii rearrangement . This reaction involves the base-induced rearrangement of a cyclic α-haloketone to a carboxylic acid with ring contraction. For instance, a substituted 2-chlorocyclohexanone could potentially be rearranged to a 1-substituted-cyclopentanecarboxylic acid. However, this route would require the synthesis of a specific and potentially less accessible starting material compared to p-tolylacetonitrile.

Applications and Future Directions

The primary utility of 1-(p-tolyl)cyclopentane-1-carboxylic acid appears to be as a building block in organic synthesis. Its derivatives, particularly aminoesters, have been investigated for their biological activities. The 2019 study by Aghekyan et al. explored the sympatholytic and adrenolytic activities of aminoester derivatives of 1-arylcyclopentane-1-carboxylic acids.[3] This suggests that the title compound could serve as a scaffold for the development of new therapeutic agents. Further research could focus on the synthesis of a broader range of derivatives and a more comprehensive evaluation of their pharmacological properties.

Conclusion

The discovery and development of synthetic routes to 1-(p-tolyl)cyclopentane-1-carboxylic acid are rooted in the classical methods of organic chemistry. The well-established two-step synthesis involving cycloalkylation of p-tolylacetonitrile followed by nitrile hydrolysis remains a robust and reliable method. This in-depth guide has provided a detailed examination of the historical context, experimental protocols, and underlying scientific principles of its synthesis. As a versatile building block, 1-(p-tolyl)cyclopentane-1-carboxylic acid holds potential for the development of novel compounds with interesting biological activities, ensuring its continued relevance in the fields of organic and medicinal chemistry.

References

- 1. Cas 80789-75-9,1-(P-TOLYL)-1-CYCLOPENTANECARBOXYLIC ACID | lookchem [lookchem.com]

- 2. FR2424898A1 - Prepn. of i-phenyl cyclopentane carboxylic acid - by reaction of phenyl acetonitrile with a butane di:halide, followed by hydrolysis - Google Patents [patents.google.com]

- 3. scholarhub.vn [scholarhub.vn]

A Technical Guide to Investigating the Potential Biological Activity of 1-(4-Methylphenyl)cyclopentanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Methylphenyl)cyclopentanecarboxylic acid is a small molecule with a structure suggestive of potential pharmacological activity. While direct biological data for this compound is sparse, its constituent moieties—a cyclopentanecarboxylic acid core and a 4-methylphenyl group—are present in numerous compounds with established biological profiles. This guide provides a comprehensive framework for the systematic investigation of the potential anti-inflammatory, analgesic, and anticancer activities of this compound. We will delve into the scientific rationale for exploring these activities, drawing parallels with structurally similar compounds, and provide detailed, field-proven experimental protocols for a thorough evaluation. This document is intended to serve as a technical roadmap for researchers embarking on the preclinical assessment of this and similar novel chemical entities.

Introduction and Rationale

The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. This compound presents an intriguing starting point for a drug discovery campaign.[1][2] Its structure, featuring a substituted cyclopentane ring, is a recognized scaffold in a variety of biologically active molecules.[3][4] The presence of a carboxylic acid group often imparts the ability to interact with biological targets through hydrogen bonding and ionic interactions.

The rationale for investigating this particular compound stems from its structural relationship to established therapeutic agents. Notably, it shares features with the non-steroidal anti-inflammatory drug (NSAID) Tolfenamic acid, which, in addition to its anti-inflammatory properties, has demonstrated potential as an anticancer agent.[5][6][7][8][9] Furthermore, derivatives of cyclopentanecarboxylic acid have been identified as potent inhibitors of the NaV1.7 sodium channel, a key target in pain signaling, and as leukotriene B4 antagonists with anti-inflammatory effects.[4][10]

This guide will, therefore, focus on three primary areas of potential biological activity:

-

Anti-inflammatory Effects: Primarily through the potential inhibition of cyclooxygenase (COX) enzymes.

-

Anticancer Properties: Exploring cytotoxicity, induction of apoptosis, and effects on key cancer-related signaling pathways.

-

Analgesic Potential: Investigating the possibility of ion channel modulation, particularly NaV1.7.

Potential Anti-inflammatory Activity

The Cyclooxygenase (COX) Inhibition Hypothesis

Many NSAIDs, including the structurally related Tolfenamic acid, exert their anti-inflammatory, analgesic, and antipyretic effects through the inhibition of COX-1 and COX-2 enzymes.[5][9] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. Given the structural similarities, it is plausible that this compound could also function as a COX inhibitor.

Proposed Investigational Workflow

A tiered approach is recommended to efficiently screen for and characterize potential anti-inflammatory activity.

Caption: Workflow for investigating anti-inflammatory potential.

Experimental Protocols

This initial screen will determine if the compound directly inhibits the activity of the COX enzymes.

-

Objective: To quantify the IC50 (half-maximal inhibitory concentration) of this compound for both COX-1 and COX-2.

-

Methodology:

-

Utilize a commercially available colorimetric or fluorometric COX inhibitor screening assay kit.

-

Prepare a stock solution of the test compound in DMSO.

-

Perform serial dilutions of the compound to generate a dose-response curve.

-

Add the diluted compound to wells containing either purified ovine COX-1 or human recombinant COX-2.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate for the recommended time and temperature.

-

Measure the production of prostaglandin G2 (PGG2) or other downstream products according to the kit's instructions.

-

Calculate the percentage of inhibition for each concentration and determine the IC50 values.

-

Include a known non-selective COX inhibitor (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib) as positive controls.

-

| Compound | Predicted Outcome (Hypothetical) |

| This compound | IC50 values for COX-1 and COX-2 |

| Indomethacin (Control) | Known IC50 values for COX-1 and COX-2 |

| Celecoxib (Control) | Known IC50 values for COX-1 and COX-2 |

This classic model assesses the acute anti-inflammatory activity of a compound in a living organism.

-

Objective: To determine if this compound can reduce acute inflammation in vivo.

-

Methodology:

-

Acclimate male Wistar rats or Swiss albino mice for at least one week.

-

Divide the animals into groups: vehicle control, positive control (e.g., indomethacin), and test compound groups (at least three different doses).

-

Administer the test compound or controls orally or intraperitoneally.

-

After a set time (e.g., 60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.

-

Calculate the percentage of edema inhibition for each group compared to the vehicle control.

-

Potential Anticancer Activity

Rationale for Investigation

The anticancer activity of Tolfenamic acid is a compelling reason to investigate similar properties in this compound.[5][9] Tolfenamic acid has been shown to induce apoptosis and inhibit cell growth in various cancer cell lines, including pancreatic and colon cancer.[7] Its mechanisms are multifaceted, involving both COX-dependent and independent pathways, such as the induction of reactive oxygen species (ROS) and the modulation of transcription factors like NF-κB and specificity proteins (Sp).[5][9]

Proposed Investigational Workflow

Caption: Workflow for investigating anticancer potential.

Experimental Protocols

This is a fundamental assay to determine if the compound has a direct cytotoxic or cytostatic effect on cancer cells.

-

Objective: To determine the GI50 (growth inhibition 50) or IC50 of the compound against a panel of cancer cell lines.

-

Methodology:

-

Culture selected cancer cell lines (e.g., PANC-1 for pancreatic cancer, HT-29 for colon cancer) in appropriate media.

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the GI50/IC50 value.

-

| Cell Line | Predicted Outcome (Hypothetical) |

| PANC-1 | GI50 value |

| HT-29 | GI50 value |

| Normal (e.g., fibroblasts) | GI50 value (to assess selectivity) |

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

-

Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis.

-

Methodology:

-

Treat cancer cells with the test compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-